molecular formula C11H8BrNO2 B11807899 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione

3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione

Cat. No.: B11807899
M. Wt: 266.09 g/mol
InChI Key: ALGUKDBYOFNKBY-UHFFFAOYSA-N
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Description

3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione is a heterocyclic compound with a bromine atom and an o-tolyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione typically involves the bromination of a precursor pyrrole compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation can produce pyrrole-2,5-dione derivatives .

Scientific Research Applications

3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the pyrrole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(o-tolyl)-1H-pyrazole
  • 3-Bromo-1-(p-tolyl)-1H-pyrrole-2,5-dione
  • 3-Chloro-1-(o-tolyl)-1H-pyrrole-2,5-dione

Uniqueness

3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione is unique due to the presence of both a bromine atom and an o-tolyl group on the pyrrole ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

3-bromo-1-(2-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C11H8BrNO2/c1-7-4-2-3-5-9(7)13-10(14)6-8(12)11(13)15/h2-6H,1H3

InChI Key

ALGUKDBYOFNKBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C2=O)Br

Origin of Product

United States

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